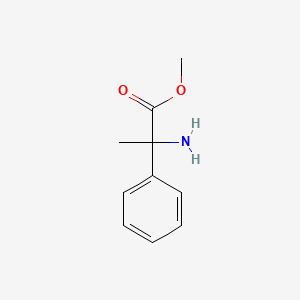

Methyl 2-amino-2-phenylpropanoate

描述

Significance of Alpha,Alpha-Disubstituted Alpha-Amino Acid Esters in Organic Synthesis and Medicinal Chemistry

Alpha,alpha-disubstituted alpha-amino acids and their corresponding esters are of immense interest to chemists for several key reasons. The substitution of the alpha-hydrogen with an alkyl or aryl group introduces significant steric hindrance. nih.govnih.gov This structural constraint has a profound impact on the conformational flexibility of molecules that incorporate these amino acid derivatives. nih.gov In the realm of peptide synthesis, the inclusion of α,α-disubstituted amino acids can induce specific secondary structures, such as helices or extended conformations, thereby influencing the biological activity of the peptide. nih.gov

These compounds serve as crucial building blocks for creating novel pharmaceuticals and other bioactive molecules. researchgate.netnih.gov The steric bulk can also protect the adjacent peptide bonds from enzymatic degradation, enhancing the metabolic stability and bioavailability of peptide-based drugs. nih.gov Consequently, the development of efficient methods for synthesizing these sterically demanding structures is a long-standing objective in organic synthesis and drug discovery. nih.gov

Contextualizing Methyl 2-amino-2-phenylpropanoate within Advanced Amino Acid Derivative Research

This compound serves as a valuable model system and a synthetic precursor in the broader field of advanced amino acid derivative research. Its structure, featuring both a methyl and a phenyl group at the alpha-position, presents a unique set of steric and electronic properties. Researchers are exploring its potential as a chiral building block in asymmetric synthesis, where the stereochemistry at the quaternary carbon center can be used to control the formation of new stereocenters in a target molecule.

Recent advancements in catalysis, including synergistic enantioselective catalysis and visible-light-mediated photocatalysis, are providing new avenues for the synthesis of α,α-disubstituted α-amino acids like this compound. nih.gov These emerging strategies aim to overcome the challenges associated with constructing the sterically congested quaternary carbon center. nih.gov

Historical Development of Key Methodologies Applicable to 2-Phenylpropanoate (B8470279) Systems

The synthesis of α,α-disubstituted amino acids, including those with a 2-phenylpropanoate framework, has evolved significantly over the years. Early methods often required harsh reaction conditions and offered limited control over stereochemistry.

More recent and sophisticated approaches have emerged. For instance, the alkylation of glycine (B1666218) derivatives, often using a chiral auxiliary to guide the stereochemical outcome, has been a fruitful strategy. Nickel(II) complexes of Schiff bases derived from glycine have proven to be particularly effective in the asymmetric synthesis of custom amino acids. researchgate.net

Another important advancement is the development of catalytic asymmetric methods. These include the direct catalytic asymmetric addition of nucleophiles to α-iminoesters, which allows for the enantioselective construction of the quaternary stereocenter. rsc.org Palladium-catalyzed α-arylation of amino acid precursors has also provided a direct route to α-aryl amino acids. Furthermore, innovative strategies such as the "memory of chirality" and multicomponent reactions like the Ugi reaction have expanded the toolkit for synthesizing these valuable compounds. thieme-connect.com The reaction of isocyanoacetate esters with o-quinone diimides has also been developed as a novel method for preparing α,α-diaryl-α-amino acid precursors. acs.org These methodologies represent significant progress in the efficient and stereocontrolled synthesis of complex amino acid derivatives like this compound.

Physicochemical and Spectroscopic Data

Below are tables detailing some of the known properties of this compound and its hydrochloride salt.

Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 191796-90-4 sigmaaldrich.comglpbio.com |

| Molecular Formula | C₁₀H₁₄ClNO₂ sigmaaldrich.comtanzhenbio.com |

| Molecular Weight | 215.68 g/mol sigmaaldrich.comtanzhenbio.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 97% sigmaaldrich.comtanzhenbio.com |

Spectroscopic and Analytical Data Identifiers for this compound Hydrochloride

| Identifier | Code |

| InChI Code | 1S/C10H13NO2.ClH/c1-10(11,9(12)13-2)8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3;1H sigmaaldrich.com |

| InChI Key | VBBAHSFGHQGGNJ-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES Code | CC(C1=CC=CC=C1)(N)C(OC)=O.[H]Cl tanzhenbio.com |

Structure

3D Structure

属性

IUPAC Name |

methyl 2-amino-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSVDCFUZLGFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560155 | |

| Record name | Methyl 2-amino-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4507-41-9 | |

| Record name | Methyl 2-amino-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Amino 2 Phenylpropanoate and Its Structural Analogues

Strategic Approaches to Stereoselective Synthesis of Quaternary Amino Acid Esters

The creation of quaternary α-amino acids, which feature a fully substituted α-carbon, presents a significant challenge in synthetic organic chemistry. These complex structures are integral to many biologically active compounds.

Asymmetric Synthesis Leveraging Chiral Catalysis and Ligands

The asymmetric synthesis of quaternary amino acid esters often employs chiral catalysts and ligands to control the stereochemical outcome of the reaction. chiralpedia.comresearchgate.net This approach is fundamental to producing enantiomerically pure compounds, which is critical for their biological function and safety. mdpi.com Innovations in chiral catalysts, including organocatalysts and metal complexes, have significantly advanced the field. chiralpedia.commdpi.com For instance, chiral aldehyde catalysis can mimic enzymatic processes, providing excellent stereocontrol in the synthesis of N-unprotected amino acid esters. nih.gov

Cooperative bimetallic catalysis has also emerged as a powerful strategy. For example, a combination of palladium and iridium catalysts can be used for the regio- and stereodivergent asymmetric α-allylation of aldimine esters, yielding α-quaternary α-amino acids with high selectivity. nih.gov The use of readily available allylic alcohols as starting materials in these reactions enhances their environmental and economic viability. nih.gov

Recent advancements include the use of photoredox and nickel catalysis for the enantioselective alkylation of α-amino C(sp³)−H bonds, a method that allows for the functionalization of otherwise non-acidic positions. researchgate.net Additionally, amino acid-derived ionic chiral catalysts have been developed for desymmetrizing cross-coupling reactions to create remote acyclic quaternary stereocenters. acs.orgacs.org

Table 1: Chiral Catalysts in Asymmetric Synthesis

| Catalyst Type | Reaction | Key Features |

| Chiral Aldehyde | Asymmetric α-allylation of amino acid esters | Mimics enzymatic processes, excellent stereocontrol. nih.gov |

| Cooperative Bimetallic (Pd/Ir) | Regio- and stereodivergent α-allylation | High selectivity, uses readily available starting materials. nih.gov |

| Photoredox/Nickel | Enantioselective alkylation of α-amino C(sp³)−H bonds | Functionalizes non-acidic positions. researchgate.net |

| Amino Acid-Derived Ionic Chiral Catalysts | Desymmetrizing cross-coupling reactions | Creates remote acyclic quaternary stereocenters. acs.orgacs.org |

Diastereoselective Conjugate Reductions Utilizing Samarium Diiodide

Samarium diiodide (SmI₂) is a powerful and versatile single-electron transfer reagent used in a variety of organic transformations, including the diastereoselective conjugate reduction of α,β-unsaturated carbonyl compounds. chemistry-chemists.comrsc.org This method is particularly useful for the synthesis of α,β-dideuterio-α-amino esters. researchgate.net

In one notable application, a highly diastereoselective conjugate reduction of a homochiral benzylidene diketopiperazine template was achieved using SmI₂ and deuterium (B1214612) oxide (D₂O). nih.govst-andrews.ac.ukrsc.orgugr.es This reaction yielded methyl (2S,3R)-N-acetyl-2-amino-2,3-dideuterio-3-phenylpropionate with a diastereomeric excess of 93% and an enantiomeric excess of 90% after subsequent deprotection, hydrolysis, and N-acetylation. nih.govst-andrews.ac.ukrsc.orgugr.es The high level of stereocontrol is attributed to the chelation of the samarium ion with the carbonyl groups of the substrate, which directs the approach of the reductant. nih.gov

The reaction of SmI₂ with α,β-unsaturated esters in the presence of D₂O provides a general and efficient route to 2,3-dideuterio esters. researchgate.net This methodology has been applied to the synthesis of various isotopically labeled amino acid derivatives, which are valuable tools in mechanistic and metabolic studies. researchgate.net

Enantioselective Alkylation Strategies for Alpha,Alpha-Disubstituted Alpha-Amino Acid Esters, Including Phase Transfer Catalysis

The enantioselective alkylation of α,α-disubstituted α-amino acid esters is a key method for creating quaternary stereocenters. thieme-connect.com Phase-transfer catalysis (PTC) has proven to be a particularly effective strategy for this transformation, offering mild reaction conditions and high enantioselectivities. thieme-connect.comnih.govacs.org

In this approach, a Schiff base derived from an α-amino acid ester is alkylated under biphasic conditions using a chiral phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids. acs.orgresearchgate.net These catalysts facilitate the transfer of the enolate from the aqueous phase to the organic phase, where it reacts with an alkylating agent. The chiral environment provided by the catalyst directs the alkylation to occur from a specific face, leading to the formation of one enantiomer in excess. nih.govacs.org

Researchers have developed highly efficient phase-transfer catalysts that allow for the alkylation of protected glycine (B1666218) amides and Weinreb amides with a wide range of alkyl halides, including less reactive secondary alkyl halides, with high yields and enantioselectivities. nih.govacs.org This method has been successfully applied to the synthesis of various optically active α-amino amides, which are precursors to vicinal diamines, α-amino ketones, and α-amino alcohols. nih.govacs.org

Classical and Modern Esterification Techniques for Alpha-Amino Acids

The esterification of amino acids is a fundamental reaction in peptide synthesis and the preparation of amino acid derivatives. pearson.com Both classical and modern methods are employed to achieve this transformation efficiently.

Classical methods for esterification often involve reacting the amino acid with an alcohol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. nih.govgoogle.com For example, a mixture of an amino acid, sulfuric acid, and an alcohol can be heated to produce the corresponding amino acid ester. google.com Another common approach is the use of thionyl chloride in an alcohol solvent. nih.gov

Modern esterification techniques offer milder reaction conditions and greater functional group tolerance. One such method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. nih.gov This system has been shown to be effective for the esterification of a wide range of natural, aromatic, and aliphatic amino acids, providing good to excellent yields of the corresponding methyl ester hydrochlorides. nih.gov Another approach utilizes chlorosulfonic acid and an alcohol to generate a hydrosulfate in situ, which then acts as the esterification agent. google.com This process is applicable to both amino acids and peptides. google.com Carbodiimide reagents, such as 1,3-dicyclohexylcarbodiimide (DCC), in the presence of 4-(dimethylamino)pyridine (DMAP), are also widely used for the esterification of N-protected α-amino acids. acs.org

Table 2: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heating | Simple, inexpensive reagents. google.com |

| Thionyl Chloride | Thionyl Chloride, Alcohol | - | Effective for many amino acids. nih.gov |

| Trimethylchlorosilane | TMSCl, Methanol | Room Temperature | Mild conditions, good yields. nih.gov |

| Chlorosulfonic Acid | Chlorosulfonic Acid, Alcohol | In situ generation of hydrosulfate | Applicable to amino acids and peptides. google.com |

| Carbodiimide Coupling | DCC, DMAP, Alcohol | - | Widely used for N-protected amino acids. acs.org |

Amine Source Utilization in Decarboxylative Transamination Reactions of Aromatic Aldehydes

Decarboxylative transamination is an efficient method for the synthesis of primary amines from carbonyl compounds. youtube.com In this process, an amine source transfers its amino group to a carbonyl compound, which subsequently undergoes decarboxylation to yield the desired amine. youtube.com

Recent studies have demonstrated the use of 2-amino-2-phenylpropanoate salts as effective amine sources for the decarboxylative transamination of aromatic aldehydes. nih.govorganic-chemistry.orgacs.orgacs.org This reaction proceeds under mild conditions to produce a variety of arylmethylamines in good to excellent yields (44-99%). nih.govacs.orgacs.org The process is notable for its efficiency and broad substrate scope, accommodating aromatic aldehydes with both electron-donating and electron-withdrawing substituents. organic-chemistry.org

The reaction mechanism is believed to involve the formation of an imine intermediate between the aromatic aldehyde and the 2-amino-2-phenylpropanoate salt. organic-chemistry.org This is followed by decarboxylation and hydrolysis to afford the primary arylmethylamine. organic-chemistry.org Optimization studies have shown that the use of a drying agent like magnesium sulfate (B86663) can improve yields by facilitating imine formation. acs.org This method provides a practical and scalable alternative to traditional reductive amination for the synthesis of primary arylmethylamines, which are valuable building blocks in pharmaceuticals and agrochemicals. organic-chemistry.org

Reductive Amination Approaches for Amino Ester Formation

Reductive amination is a widely used and versatile method for the synthesis of amines, including amino esters, from carbonyl compounds. researchgate.netwikipedia.org The reaction involves the initial formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by in situ reduction to the corresponding amine. researchgate.net

A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride. organic-chemistry.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a common approach. wikipedia.org For the synthesis of α-amino esters, α-keto esters serve as the carbonyl component. The reductive amination of α-keto esters with various amines can be achieved with high efficiency and enantioselectivity using biocatalysts such as imine reductases (IREDs). nih.gov This enzymatic approach allows for the synthesis of both enantiomers of N-substituted α-amino esters under mild conditions. nih.gov

Organocatalytic methods have also been developed for the reductive amination of α-keto esters. For instance, chiral phosphoric acids can catalyze the reduction of α-imino esters, derived from aryl and alkyl keto esters, to the corresponding α-amino esters in high yields and enantiomeric excesses using a Hantzsch ester as the hydride source. organic-chemistry.org

Protection-Deprotection Strategies in Amino Ester Synthesis Optimization

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like methyl 2-amino-2-phenylpropanoate to prevent unwanted side reactions of the nucleophilic amino group. organic-chemistry.orgwikipedia.org The choice of protecting group is critical, as it must be stable under various reaction conditions and selectively removable without affecting other sensitive functionalities, such as the ester group. organic-chemistry.org

Commonly employed protecting groups for the α-amino function are carbamates, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgwikipedia.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) in the presence of a base and removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. rsc.org However, for substrates containing acid-sensitive esters, milder deprotection conditions are necessary to avoid cleavage of the ester bond. researchgate.net Aqueous phosphoric acid has been reported as an effective reagent for the selective deprotection of Boc groups in the presence of methyl and benzyl (B1604629) esters. organic-chemistry.org

The Fmoc group, introduced using Fmoc-Cl or Fmoc-OSu, offers an orthogonal protection strategy as it is cleaved under basic conditions, typically with a solution of piperidine (B6355638) in DMF, leaving acid-sensitive groups intact. wikipedia.orgnih.gov This makes the Fmoc group particularly suitable for syntheses involving acid-labile ester functionalities. wikipedia.org

Sulfonamides, like the 2-nitrobenzenesulfonyl (oNBS) group, represent another class of robust protecting groups. wikidot.com The oNBS group can be introduced by reacting the amino acid with 2-nitrobenzenesulfonyl chloride. A key advantage is its removal under mild, neutral conditions using a thiol and a weak base, which is compatible with most other functional groups. wikidot.com

The selection of an appropriate protection-deprotection strategy is a crucial optimization step in the synthesis of α-aryl amino esters, ensuring high yields and purity of the final product.

Table 1: Overview of Amine Protecting Groups in Amino Ester Synthesis

| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality and Remarks |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O, base | Strong acids (TFA, HCl); Milder conditions like aqueous H₃PO₄ can be used to preserve acid-sensitive esters. rsc.orgorganic-chemistry.org | Not orthogonal to acid-labile groups. ug.edu.pl |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu, base | 20-50% Piperidine in DMF | Orthogonal to acid-labile protecting groups (e.g., Boc, t-butyl esters). wikipedia.orgnih.gov |

| Cbz (Carbobenzyloxy) | Benzyl chloroformate (Cbz-Cl), base | Catalytic hydrogenolysis (H₂, Pd/C); Strong acids (HBr/AcOH). wikipedia.org | Orthogonal to base-labile and some acid-labile groups. |

| oNBS (ortho-nitrobenzenesulfonyl) | o-Nitrobenzenesulfonyl chloride, base | Thiol (e.g., thiophenol) and a weak base (e.g., K₂CO₃) in DMF. wikidot.com | Orthogonal to both acid- and base-labile groups. |

| Trityl (Trt) | Trityl chloride, base | Mildly acidic conditions. | Very acid-labile, offers selectivity over Boc. wikidot.com |

Exploration of Continuous Flow Synthesis for Enhanced Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, better process control, and improved scalability over traditional batch processes. mdpi.commdpi.com The application of continuous flow methodologies to the synthesis of amino acid derivatives, including structural analogues of this compound, holds significant promise for industrial-scale production. mdpi.comrsc.org

Flow reactors, such as packed-bed reactors (PBRs), are particularly well-suited for heterogeneous catalysis, a common feature in many synthetic routes to amino acids. numberanalytics.comumich.edu In a PBR, a solid-supported catalyst or reagent is packed into a column, and the reactant stream is passed through it. numberanalytics.comvaia.com This setup allows for high catalyst concentration, easy separation of the product from the catalyst, and the potential for long-term, continuous operation. umich.eduscience.gov For instance, lipase-catalyzed Michael additions to produce β-amino acid esters have been successfully demonstrated in continuous flow, achieving high yields with significantly shorter residence times (e.g., 30 minutes) compared to batch reactions (e.g., 24 hours). mdpi.com

Table 2: Examples of Continuous Flow Systems for Amino Acid Derivative Synthesis

| Reaction Type | Reactor Type | Key Parameters | Product/Analogue | Reference |

|---|---|---|---|---|

| Lipase-catalyzed Michael Addition | Packed-Bed Reactor (PFA coil) with immobilized lipase (B570770) | Temp: 35°C, Residence Time: 30 min | β-Amino acid esters | mdpi.com |

| Arndt-Eistert Homologation | Multi-step coil reactor system | N/A | β-Amino acids from α-amino acids | rsc.org |

| Amination of Aryl Halides | Tubular flow reactor | Temp: 150-175°C, Pressure: ~25 bar | 4-Methylaminopyridine | mdpi.com |

Synthesis of Key Precursors and Advanced Intermediates for this compound Architectures

The construction of the sterically demanding quaternary α-carbon in this compound is the central challenge in its synthesis. The development of methodologies to access key precursors and advanced intermediates containing the core 2-amino-2-phenylpropanoate moiety is therefore of paramount importance.

Several classical and modern synthetic methods can be adapted to create the α-methyl-α-phenylglycine framework.

The Strecker synthesis is a versatile and historically significant method for producing α-amino acids. acs.orgfrontiersin.org It involves a one-pot, multi-component reaction between a ketone (in this case, acetophenone), a cyanide source (like KCN), and an ammonia (B1221849) source (such as ammonium carbonate or ammonia itself). frontiersin.org The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired α-amino acid. frontiersin.org Asymmetric variants of the Strecker reaction, often employing a chiral amine or auxiliary like (R)-phenylglycine amide, can induce diastereoselectivity, leading to enantioenriched products. acs.orgrug.nlnih.gov A crystallization-induced asymmetric transformation can further enhance the diastereomeric ratio to >99:1, providing a practical route to optically pure α-amino nitriles. acs.orgnih.gov

The Bucherer-Bergs reaction is another powerful multicomponent reaction that yields 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium carbonate. alfa-chemistry.comwikipedia.orgencyclopedia.pub This hydantoin (B18101) intermediate can then be hydrolyzed under acidic or basic conditions to afford the corresponding α,α-disubstituted amino acid. alfa-chemistry.commdpi.com This method is particularly effective for generating quaternary amino acids and has been applied to the synthesis of various α,α-disubstituted amino acid derivatives. mdpi.comlsu.edu

More contemporary approaches focus on the asymmetric alkylation or arylation of protected amino acid enolates. For example, the asymmetric α-arylation of an alanine (B10760859) derivative, using a chiral auxiliary such as (R,R)-pseudoephedrine, has been reported for the synthesis of α-methyl phenylglycines. nih.gov Another strategy involves the highly diastereoselective Grignard addition of phenylmagnesium bromide to chiral N-Boc-N,O-isopropylidene-α-methylserinals, which serve as precursors to all four stereoisomers of α-methyl-β-phenylserine. unirioja.es While this yields a β-hydroxylated analogue, it demonstrates a powerful method for controlling stereochemistry at the α- and adjacent carbons. Subsequent deoxygenation could potentially provide a route to the target structure.

Table 3: Synthetic Approaches to the α-Methyl-α-phenylglycine Core

| Method | Key Reagents | Intermediate | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Strecker Synthesis | Acetophenone, NaCN, (R)-phenylglycine amide | α-Aminonitrile | Crystallization-induced asymmetric transformation can lead to high diastereoselectivity (>99:1). acs.orgnih.gov | acs.orgrug.nlnih.gov |

| Bucherer-Bergs Reaction | Acetophenone, KCN, (NH₄)₂CO₃ | 5-Methyl-5-phenylhydantoin | Robust method for generating the quaternary α-amino acid scaffold via a hydantoin intermediate. alfa-chemistry.comwikipedia.org | alfa-chemistry.comencyclopedia.pubmdpi.com |

| Asymmetric α-Arylation | Alanine derivative, (R,R)-pseudoephedrine chiral auxiliary, arylating agent | N-protected α-methyl phenylglycine derivative | Enantioselective formation of the C-aryl bond on an alanine scaffold. nih.gov | nih.gov |

| Diastereoselective Grignard Addition | Chiral N-Boc-α-methylserinal, PhMgBr | N,O-protected α-methyl-β-phenylserine | High control over stereochemistry at two adjacent centers. unirioja.es | unirioja.es |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 2 Phenylpropanoate

Oxidation and Reduction Pathways of the Amino Ester Functionality

The chemical behavior of Methyl 2-amino-2-phenylpropanoate under oxidative and reductive conditions is primarily dictated by its tertiary amine and the potential for modification of the phenyl ring.

Oxidation: The tertiary amino group in this compound is susceptible to oxidation by various reagents. Oxidation is primarily mediated by enzymes such as cytochrome P-450 and mixed-function amine oxidase (MFAO), leading to α-carbon oxidation and N-oxidation, respectively. nih.gov Factors such as lipophilicity, basicity, and steric hindrance around the nitrogen atom can influence the metabolic outcome. nih.gov The oxidation of tertiary amines can also be achieved using chemical oxidants like hydrogen peroxide, peroxy acids (e.g., peroxyacetic acid), or potassium peroxydisulfate (B1198043). acs.orggoogle.compublish.csiro.au These reactions typically yield the corresponding N-oxide as the initial product. The oxidation of aromatic tertiary amines with peroxydisulfate is first-order in both the amine and the oxidant. publish.csiro.au The mechanism of oxidation of aromatic amines by peroxyacetic acid has also been a subject of study. acs.org In some cases, oxidation can lead to N-dealkylation, forming a secondary amine and an aldehyde. nih.govacs.org

Reduction: While the amino ester functionality itself is not typically reduced, the presence of a nitro group on the aromatic ring would make reduction a key transformation. Aromatic nitro compounds can be readily reduced to the corresponding primary amines using a variety of methods. organic-chemistry.orgnih.govchemistrystudent.comjsynthchem.com Common reagents include catalytic hydrogenation with palladium on carbon (Pd/C), tin (Sn) or zinc (Zn) metal in the presence of a strong acid like hydrochloric acid, and sodium borohydride (B1222165) in the presence of a transition metal catalyst. organic-chemistry.orgchemistrystudent.comjsynthchem.comcommonorganicchemistry.com The use of trichlorosilane (B8805176) in the presence of a tertiary amine offers a metal-free alternative for the reduction of both aromatic and aliphatic nitro groups. organic-chemistry.orgnih.gov The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org For instance, tin(II) chloride is known for its mildness and ability to reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group of this compound can act as a nucleophile, participating in various substitution reactions, most notably N-alkylation and N-acylation.

N-Alkylation: The direct N-alkylation of α-amino esters can be achieved using alcohols in the presence of a ruthenium catalyst, following a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govresearchgate.netnih.gov This atom-economical process typically proceeds with high retention of stereochemistry at the α-carbon. nih.govnih.gov The reaction involves the oxidation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine, which is then reduced by the catalyst using the hydrogen borrowed from the alcohol. Traditional methods for N-alkylation often involve the use of alkyl halides, which can lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. Reductive amination using aldehydes and a reducing agent like sodium borohydride is another common method for preparing N-alkylated α-amino methyl esters. chimia.ch

N-Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid generated. The Friedel-Crafts acylation, while typically associated with aromatic rings, highlights the reactivity of acyl chlorides as powerful acylating agents. arkat-usa.org

Ester Hydrolysis Mechanisms and Kinetic Studies

The hydrolysis of the methyl ester group in this compound can proceed via different mechanisms, with the rate being significantly influenced by the steric hindrance around the carbonyl group.

Under basic conditions, the hydrolysis of esters typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. arkat-usa.org However, for sterically hindered esters like this compound, the rate of this reaction is significantly reduced due to the difficulty of the nucleophilic attack by the hydroxide (B78521) ion on the sterically crowded carbonyl carbon. arkat-usa.orgcdnsciencepub.com In such cases, an alternative bimolecular alkyl-oxygen cleavage (BAL2) mechanism, involving nucleophilic attack on the methyl group, can become competitive or even dominant, although this is less common. cdnsciencepub.com The hydrolysis of hindered esters can be facilitated by using non-aqueous solvent systems, where the "naked" hydroxide anions are more reactive. arkat-usa.org

Kinetic studies on the alkaline hydrolysis of various esters have shown that the reaction is generally first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The rate of hydrolysis is influenced by both electronic and steric effects of the substituents. chemrxiv.orgias.ac.in Electron-withdrawing groups on the acyl portion of the ester increase the electrophilicity of the carbonyl carbon and accelerate hydrolysis, while bulky substituents decrease the rate due to steric hindrance. chemrxiv.org

The hydrolysis can also be catalyzed by enzymes, particularly lipases. nih.govnih.govmdpi.comresearchgate.net Lipase-catalyzed hydrolysis is often highly enantioselective, allowing for the kinetic resolution of racemic amino acid esters. nih.govmdpi.comresearchgate.net The selectivity and rate of enzymatic hydrolysis are dependent on the specific lipase (B570770) used, the solvent, and the structure of the ester. nih.govmdpi.com For α,α-disubstituted amino acid esters, the steric hindrance presents a challenge for many enzymes.

Below is a table summarizing representative kinetic data for the hydrolysis of related esters.

| Ester | Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| Methyl 2,4,6-tri-t-butylbenzoate | Aqueous Dioxane, 100°C | 1.39 x 10-4 L mol-1 s-1 | cdnsciencepub.com |

| Methyl 2-methyl-4,6-di-t-butylbenzoate | Aqueous Dioxane, 100°C | 1.15 x 10-4 L mol-1 s-1 | cdnsciencepub.com |

| Butyl benzyl (B1604629) phthalate (B1215562) (BBzP) | Aqueous, pH 12.4 | 5.95 x 10-2 M-1 s-1 | chemrxiv.org |

Reactivity in Carbon-Carbon Bond Forming Reactions

Mannich-Type Reactions and Their Asymmetric Variants

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgorganic-chemistry.org It typically involves an aldehyde, a primary or secondary amine, and a compound with an acidic proton, such as a ketone or another ester. wikipedia.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile for the enol or enolate of the third component. wikipedia.org

While this compound itself does not have an enolizable proton for direct participation as the acidic component, its amino group can react with an aldehyde to form an iminium ion. However, the steric hindrance from the α,α-disubstitution would likely make the resulting iminium ion less reactive. More relevant is the use of related α-imino esters as electrophiles in Mannich-type reactions. The development of asymmetric Mannich reactions provides a powerful tool for the synthesis of chiral β-amino acids. nih.govnih.govacs.org Chiral catalysts, such as those derived from cinchona alkaloids or thioureas, can control the stereochemical outcome of the reaction with high enantioselectivity. nih.gov The reaction of α-chloroglycine esters, which serve as imino ester surrogates, with various nucleophiles in the presence of a chiral thiourea (B124793) catalyst represents a scalable route to enantioenriched α-amino esters. nih.govacs.org

Reaction Pathway Elucidation of Biotransformations

The biotransformation of this compound is expected to be primarily carried out by cytochrome P450 (CYP) enzymes in the liver due to its tertiary amine structure. nih.gov The metabolism of tertiary amines by CYPs can lead to N-oxidation, forming the N-oxide, or N-dealkylation through an initial one-electron oxidation to an aminium radical, followed by deprotonation at the α-carbon to form an iminium ion, which is then hydrolyzed to a secondary amine and an aldehyde. nih.govacs.orgresearchgate.netnih.govresearchgate.net The specific CYP isoforms involved and the preferred metabolic pathway will depend on factors such as the lipophilicity and steric properties of the substrate. nih.gov

Microbial degradation is another potential biotransformation pathway. Certain bacterial strains, such as Sphingosinicella microcystinivorans, have been shown to hydrolyze amide and ester bonds in amino acid-containing compounds. nih.govnih.gov Such strains may possess esterases or proteases capable of hydrolyzing the methyl ester of this compound. nih.govnih.gov The degradation of aromatic amino acids by gut microbiota can lead to a variety of aromatic compounds. frontiersin.org While specific studies on this compound are lacking, it is plausible that microbial pathways could involve initial hydrolysis of the ester followed by further degradation of the resulting α-amino acid. The degradation of amino acids by microorganisms is a key part of biogeochemical cycles. frontiersin.org

Derivatives and Analogues of Methyl 2 Amino 2 Phenylpropanoate: Synthesis and Research Scope

N-Substituted Derivatives and Their Synthetic Utility

N-substituted derivatives of methyl 2-amino-2-phenylpropanoate are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and biologically active compounds. The substitution on the nitrogen atom allows for the introduction of diverse functional groups, which can modulate the molecule's properties.

N-Acylation: The amino group of this compound can be readily acylated to form N-acyl derivatives. These derivatives are significant in the study of N-acyl amino acids (NAAAs), a class of endogenous signaling molecules. mdpi.com For instance, N-oleoyl phenylalanine has been shown to regulate energy homeostasis, while stearoyl derivatives of other amino acids exhibit neuroprotective activities. mdpi.com The synthesis of these derivatives often involves reacting the amino acid ester with an acyl chloride or anhydride.

N-Alkylation: N-alkylation introduces an alkyl group onto the amino nitrogen. A common method for N-methylation is the use of sodium hydride and methyl iodide on an N-acyl protected amino acid. monash.edu These N-alkylated derivatives are crucial in peptide chemistry, as the introduction of an N-methyl group can alter the peptide's conformation and improve its resistance to enzymatic degradation. google.com

Synthetic Applications:

Peptide Synthesis: N-substituted derivatives serve as building blocks for creating modified peptides with enhanced stability and specific conformations. google.com

Heterocyclic Synthesis: These derivatives can be precursors for synthesizing various nitrogen-containing heterocyclic compounds. For example, N-acyl derivatives can be used to prepare quinoxaline (B1680401) derivatives with potential biological activities. nih.gov

Drug Discovery: The modification of the N-substituent is a key strategy in medicinal chemistry to optimize the pharmacological profile of lead compounds. For example, N-acyl thiourea (B124793) derivatives have been synthesized and evaluated for their antimicrobial activities. mdpi.com

A variety of N-substituted derivatives of amino acids have been explored for their biological potential. For example, several N-acyl alanines have demonstrated antiproliferative effects, and N-acyl thiourea derivatives containing fluorine have shown significant antimicrobial and antifungal properties. mdpi.commdpi.com

Isocyanato Derivatives from Alpha-Amino Esters via Phosgene-Free Procedures

Isocyanato derivatives of alpha-amino esters, such as methyl (S)-2-isocyanato-3-phenylpropanoate, are highly reactive and versatile intermediates in organic synthesis. orgsyn.org Traditionally, their synthesis involved the use of highly toxic phosgene (B1210022). However, due to safety and environmental concerns, significant research has been dedicated to developing phosgene-free synthetic routes. monash.edugoogle.com

Phosgene-Free Synthesis Methods:

Using Triphosgene (B27547): A safer alternative to phosgene is triphosgene, a solid compound that can be handled more easily. The reaction of an amino acid ester hydrochloride with triphosgene in a biphasic system (e.g., methylene (B1212753) chloride and saturated aqueous sodium bicarbonate) provides the corresponding isocyanate in high yield. orgsyn.org This method is rapid and efficient for producing amino acid ester isocyanates. orgsyn.org

Using Di-tert-butyl Dicarbonate (B1257347) (Boc₂O): Another phosgene-free method involves the use of di-tert-butyl dicarbonate in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This procedure is known for being fast, occurring at room temperature, and yielding enantiomerically pure isocyanates. researchgate.net

From Formamides: A process involving the reaction of an organic formamide (B127407) with a diorganocarbonate followed by thermolysis has been developed to produce organic isocyanates without using phosgene. google.com

These phosgene-free methods offer milder reaction conditions and are superior to the hazardous traditional methods. orgsyn.org The resulting amino acid ester isocyanates are valuable for synthesizing a variety of compounds, including ureas, carbamates, and peptide-based molecules. researchgate.net For instance, they are used as building blocks for inhibitors of enzymes like thermolysin and human leukocyte elastase. orgsyn.org

Incorporation into Complex Peptide and Peptidomimetic Structures

The incorporation of α,α-disubstituted α-amino acids, like this compound, into peptide chains is a significant strategy in peptide design and drug discovery. This modification introduces steric hindrance that can profoundly influence the peptide's secondary structure and enhance its proteolytic stability. nih.govnih.gov

Influence on Peptide Conformation: The presence of a quaternary carbon at the α-position restricts the conformational freedom of the peptide backbone. researchgate.net This restriction can favor specific secondary structures, such as helices or turns. For example, the incorporation of 2-aminoisobutyric acid (Aib), a simple α,α-disubstituted amino acid, is well-known to promote helical conformations in peptides. researchgate.net The specific conformation adopted can depend on the nature of the substituents on the α-carbon. researchgate.net

Enhanced Proteolytic Stability: Peptides containing α,α-disubstituted amino acids often exhibit increased resistance to degradation by proteases. nih.gov This is a critical advantage for the development of peptide-based therapeutics, as it can prolong their half-life in vivo. Studies have shown that substituting an amino acid at a cleavage site of a protease with an α,α-disubstituted analog can lead to absolute stability against proteolysis at that position. nih.gov

Synthetic Challenges and Strategies: The steric bulk of α,α-disubstituted amino acids can make their incorporation into a growing peptide chain challenging. nih.gov Standard peptide coupling reagents may be less effective. To overcome this, more reactive coupling agents or alternative strategies, such as the use of preformed amino acid symmetrical anhydrides, may be necessary to achieve efficient coupling. nih.gov

Applications in Peptidomimetics: The unique structural constraints imposed by α,α-disubstituted amino acids make them valuable building blocks for peptidomimetics. These are molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. For example, sugar amino acids, which are conformationally restricted, are used as β-turn mimics in peptidomimetic studies. mdpi.com

Schiff Base Formation and Complexation with Metal Centers for Functional Material Development

Schiff bases derived from amino acids and their metal complexes are a widely studied class of compounds with diverse applications, particularly in the development of functional materials and biologically active agents. researchgate.netprimescholars.com

Schiff Base Formation: Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govyoutube.com In the case of this compound, its primary amino group can react with various aldehydes, such as salicylaldehyde (B1680747) or its derivatives, to form the corresponding Schiff base ligand. primescholars.comnih.gov These ligands often possess multiple coordination sites, making them excellent candidates for forming stable complexes with metal ions. primescholars.comhilarispublisher.com

Complexation with Metal Centers: The Schiff base ligands derived from amino acids can coordinate with a wide range of transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) through atoms like the azomethine nitrogen and the carboxylate oxygen. researchgate.netprimescholars.com The resulting metal complexes exhibit varied geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligand structure. primescholars.com

Properties and Applications of Metal Complexes:

Biological Activity: Metal complexes of amino acid-derived Schiff bases often exhibit enhanced biological activities compared to the free ligands. researchgate.netnih.gov They have been investigated for their antimicrobial, antifungal, and antioxidant properties. researchgate.nethilarispublisher.com The specific activity can be tuned by changing the metal ion or the substituents on the Schiff base ligand. researchgate.net

Catalysis: These complexes can act as catalysts in various organic reactions. For instance, palladium-catalyzed alkylation of Schiff bases derived from amino acid esters is a method for synthesizing other α-amino acids. documentsdelivered.com

Functional Materials: The ability of these complexes to form organized supramolecular structures through non-covalent interactions makes them interesting for the development of functional materials. nih.gov Their electronic and photophysical properties can also be exploited. For example, some Schiff base complexes exhibit fluorescence, which can be modulated by the presence of specific metal ions, leading to applications as chemical sensors. semanticscholar.org

The study of Schiff bases and their metal complexes is a vibrant area of research, driven by the versatility of their structures and the wide array of potential applications in medicine, catalysis, and materials science. nih.govhilarispublisher.com

Advanced Spectroscopic Characterization and Elucidation for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl 2-amino-2-phenylpropanoate, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR and ¹³C NMR spectra are routinely used to confirm the identity and structure of the compound. In a typical ¹H NMR spectrum of this compound, the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.13-7.80 ppm. The singlet for the methyl ester protons (OCH₃) is observed around δ 3.75 ppm, while the singlet for the C2-methyl protons (CH₃) appears at approximately δ 2.07 ppm. The amine protons (NH₂) often present as a broad singlet. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) of the ester group typically resonates around δ 175.4 ppm. The carbon atoms of the phenyl ring appear in the aromatic region (δ 125.3-138.7 ppm). The quaternary carbon (C2) attached to the amino and phenyl groups, the methyl ester carbon (OCH₃), and the C2-methyl carbon (CH₃) have characteristic chemical shifts that are consistent with the proposed structure. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Description |

| ¹H | 7.13-7.80 | Multiplet, Phenyl protons |

| ¹H | 3.75 | Singlet, Methoxy protons (OCH₃) |

| ¹H | 2.07 | Singlet, Methyl protons (CH₃) |

| ¹H | 9.43 | Broad singlet, Amine protons (NH₂) |

| ¹³C | 175.4 | Carbonyl carbon (C=O) |

| ¹³C | 125.3-138.7 | Aromatic carbons |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Addressing Discrepancies and Spectral Interpretation Challenges

While the general features of the NMR spectra for this compound are well-understood, certain challenges in spectral interpretation can arise. The broadness of the amine (NH₂) proton signal is a common feature due to quadrupole broadening and chemical exchange with residual water or other protic species in the NMR solvent. This broadening can sometimes obscure underlying couplings. In some instances, analysis of crude reaction mixtures by ¹H NMR can be uninformative due to overlapping signals from various components, necessitating purification prior to detailed spectroscopic analysis. whiterose.ac.uk

Variable Temperature NMR for Dynamic Process Assessment

Currently, there is a lack of published research specifically applying variable temperature (VT) NMR to study dynamic processes in this compound. However, this technique would be highly valuable for investigating phenomena such as hindered rotation around the C2-phenyl bond or the dynamics of intermolecular hydrogen bonding involving the amine group. Such studies could provide insights into the conformational preferences and energy barriers of the molecule in solution.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

IR spectroscopy is particularly useful for detecting characteristic bond vibrations. The presence of the amino group is confirmed by N-H stretching vibrations, which typically appear in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the ester gives rise to a strong absorption band around 1710-1780 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule are also readily observed. rsc.org

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to validate the molecular formula (C₁₀H₁₃NO₂).

Gas chromatography-mass spectrometry (GC-MS) is often employed in the analysis of reaction mixtures containing this compound. whiterose.ac.uk The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Key fragmentation pathways would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the methyl group (-CH₃), as well as cleavages of the bonds adjacent to the nitrogen atom and the phenyl ring. A detailed analysis of these fragmentation patterns can provide further structural confirmation.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

As of the current literature survey, a crystal structure of this compound has not been reported. X-ray crystallography would be the definitive method for determining its solid-state conformation and, for an enantiomerically pure sample, its absolute configuration. Such a study would provide precise bond lengths, bond angles, and torsion angles, offering invaluable insight into the molecule's three-dimensional structure and intermolecular interactions in the crystalline state.

Chromatographic Methods for Purity and Enantiomeric Excess Characterization

Chromatographic techniques are essential for assessing the purity and, crucially for this chiral compound, the enantiomeric excess (e.e.) of this compound.

High-performance liquid chromatography (HPLC) is a standard method for purity analysis. For the separation of enantiomers, chiral HPLC is the technique of choice. A reported method for an analogue utilizes a Chiral AD-H column with a mobile phase of Hexane:IPA (95:5) at a flow rate of 1.0 mL/min, with detection at 262 nm. rsc.org This demonstrates the feasibility of separating the enantiomers of similar compounds, and a similar approach would likely be effective for this compound.

Gas chromatography (GC) is also a valuable tool for purity assessment, often coupled with a mass spectrometer (GC-MS) for peak identification. whiterose.ac.uk While less common than chiral HPLC for this class of compounds, chiral GC columns could potentially be used for the determination of enantiomeric excess, particularly after derivatization of the amino group to improve volatility and chromatographic performance.

Biological and Medicinal Chemistry Research Applications of Methyl 2 Amino 2 Phenylpropanoate

Role as a Versatile Building Block in Pharmaceutical Synthesis

The chemical architecture of methyl 2-amino-2-phenylpropanoate makes it an ideal starting material or intermediate in the synthesis of various pharmaceutical agents. google.comgoogle.com Its amino and ester functional groups, coupled with the phenyl ring, provide multiple points for chemical modification, allowing for the creation of a wide array of derivatives.

Precursor in the Synthesis of Bioactive Molecules and Drug Leads

This compound serves as a key precursor in the generation of bioactive molecules and potential drug candidates. researchgate.netnih.gov The term "precursor" in this context refers to a compound that is used as a starting material in the synthesis of another substance. incb.orgunodc.org For instance, derivatives of 2-methyl-2'-phenylpropionic acid, which can be synthesized from related structures, have shown promise as antihistamine agents. google.comgoogle.com The ability to introduce various substituents onto the core structure of this compound allows for the exploration of structure-activity relationships, a crucial aspect of drug discovery. researchgate.net

The synthesis of bioactive peptides is another area where this compound and its analogs are valuable. mdpi.com Non-ribosomal peptides, often containing non-proteinogenic amino acids, have demonstrated a range of biological activities and have been developed into clinical drugs. nih.gov The incorporation of building blocks like this compound can lead to novel peptide structures with enhanced therapeutic properties.

Development of Novel Non-Protein Amino Acid Derivatives with Pharmacological Relevance

Non-protein amino acids (NPAAs) are amino acids that are not among the 22 proteinogenic amino acids naturally encoded in the genome. wikipedia.org These compounds are significant in medicine and nutrition and can serve as building blocks for the synthesis of natural products and in drug development. researchgate.net The introduction of NPAAs into a known pharmaceutical "hit" can remarkably improve the pharmacological profile of the resulting "lead" compound. researchgate.net

Research has focused on synthesizing novel NPAA derivatives from starting materials like this compound to explore their pharmacological potential. For example, derivatives of S(-)-2-amino-2-methyl-3-phenylpropanoic acid have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities. researchgate.net The rationale for such studies often stems from the known efficacy of related structures, such as 2-arylpropionic acid derivatives, which include common nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The development of these novel derivatives allows for the investigation of new therapeutic avenues and the potential for creating drugs with improved efficacy and side-effect profiles. researchgate.net

Investigation of Enzyme Mechanisms and Protein-Ligand Interactions

Understanding how drugs interact with their biological targets is fundamental to medicinal chemistry. This compound and its derivatives can be utilized as molecular probes to investigate enzyme mechanisms and protein-ligand interactions. nih.gov The specific binding of a ligand to a protein is often driven by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. nih.gov

By systematically modifying the structure of this compound-based ligands, researchers can study how these changes affect binding affinity and enzyme inhibition. For example, the substitution of a single functional group can significantly alter the interaction profile. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors. The study of amino sugar epimerases, for instance, has revealed novel catalytic mechanisms that could be useful in the development of new enzyme inhibitors. nih.gov

Modulation of Cellular Processes by Direct or Indirect Interaction with Biological Pathways

The biological effects of a compound are ultimately determined by its interaction with cellular pathways. Derivatives of this compound can modulate these pathways, leading to a variety of physiological responses. These interactions can be direct, such as binding to a specific receptor or enzyme, or indirect, by affecting the concentration of signaling molecules.

For example, some non-proteinogenic amino acids can act as neurotransmitters or toxins, highlighting their ability to interfere with fundamental biological processes. wikipedia.org The study of how these compounds influence cellular functions is crucial for understanding their therapeutic potential and mechanism of action.

Studies on Potential Therapeutic Properties

The versatility of the this compound scaffold has led to the investigation of its derivatives for a range of potential therapeutic applications. These studies often involve screening libraries of related compounds to identify those with the most promising activity.

Research into Anticancer Activity and Selective Toxicity Towards Cancerous Cells

A significant area of research has been the exploration of the anticancer potential of compounds derived from or related to this compound. nih.govnih.gov The goal is to develop agents that are selectively toxic to cancer cells while minimizing harm to healthy cells. mdpi.com

For instance, quinoxaline (B1680401) derivatives coupled with amino acids have been synthesized and shown to exhibit promising anticancer activity, with some compounds demonstrating low micromolar IC50 values against cell lines such as HCT-116 and MCF-7. nih.gov In silico studies have suggested that these compounds may act by inhibiting human thymidylate synthase (hTS), a key enzyme in DNA synthesis. nih.gov The ability to modify the side chains of these derivatives allows for the fine-tuning of their activity and selectivity. nih.gov

Below is a table summarizing the anticancer activity of some synthesized quinoxaline derivatives.

| Compound | HCT-116 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) |

| Derivative A | 1.9 | Not Reported |

| Derivative B | Not Reported | 2.3 |

| Doxorubicin (B1662922) (Reference) | 3.23 | Not Reported |

| Data sourced from a study on the anticancer activity of quinoxaline derivatives. nih.gov |

This data indicates that certain derivatives exhibit greater potency than the established anticancer drug doxorubicin in specific cell lines. nih.gov The development of such compounds highlights the potential of using this compound as a starting point for novel cancer therapeutics.

Exploration of Antiviral Efficacy against Viral Entry Mechanisms

While direct studies on the antiviral activity of this compound are not extensively detailed in the provided literature, research into structurally related compounds provides insights into potential mechanisms. The development of small molecule therapeutics is a critical strategy for controlling viral epidemics and pandemics. nih.gov The focus of much antiviral research is to identify compounds that can interfere with specific stages of the viral life cycle, such as viral entry, replication, or release. nih.govnih.gov

Mechanistic studies on some derivatives have shown that their antiviral effects may not target the initial entry of the virus into host cells. For example, a synthetic benzoic acid derivative, SA-2, was investigated for its anti-influenza properties. nih.gov Research indicated that SA-2 did not have a significant influence on viral entry or release. nih.gov Instead, its mechanism of action was found to be the efficient inhibition of the virus's RNA polymerase activity, which is crucial for the transcription and replication of the viral genome. nih.gov This finding underscores that even within a class of structurally similar compounds, the specific antiviral mechanism can vary, and targeting intracellular processes like replication may be more prominent than inhibiting viral entry.

Investigation of Anti-inflammatory and Antinociceptive Effects

The potential for amino acid derivatives to exert anti-inflammatory and antinociceptive effects is an active area of investigation. nih.gov A derivative of methyl-phenylpropanoate, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has demonstrated significant anti-inflammatory properties. nih.gov

In studies using lipopolysaccharide (LPS)-stimulated monocyte/macrophage-like cells (THP-1) and human peripheral blood mononuclear cells (PBMCs), MHPAP was shown to be a potent inhibitor of key inflammatory cytokines. nih.gov The compound significantly inhibited the production of Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The mechanism behind this inhibition involves the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of the inflammatory response. nih.gov The superior cell permeability of the MHPAP ester form compared to its non-esterified counterpart was critical for its potent anti-cytokine activity. nih.gov

The antinociceptive effects of related chemical classes, such as hydrazone derivatives, are often evaluated using models of pain in mice, including the acetic acid-induced writhing test and the formalin-induced nociception test. nih.gov These tests help to quantify a compound's ability to reduce pain behaviors. The anti-inflammatory activity of such compounds can be further assessed through models like carrageenan-induced leukocyte migration. nih.gov For some derivatives, the mechanism is believed to involve the blockage of enzymes like cyclooxygenase-2 (COX-2), which would reduce the synthesis of pain- and inflammation-mediating prostaglandins. nih.gov

Table 1: Inhibitory Concentration (IC₅₀) of MHPAP on Cytokine Production in LPS-Stimulated PBMCs

| Cytokine | IC₅₀ (µM) |

|---|---|

| Interleukin-6 (IL-6) | 0.85 |

| Interleukin-1beta (IL-1β) | 0.87 |

| Tumor Necrosis Factor-alpha (TNF-α) | 1.22 |

| Interleukin-8 (IL-8) | 1.58 |

Data sourced from a study on MHPAP's effects in human peripheral blood mononuclear cells (PBMCs). nih.gov

Assessment of Antiaggregant Activity

Uncontrolled platelet aggregation can lead to serious cardiovascular events, making antiplatelet agents a cornerstone of therapy and prevention. nih.gov Research has been conducted on various heterocyclic compounds, including derivatives of 2-aminopyrimidine (B69317) and 2-amino-thiazole, to assess their potential as antiplatelet agents. nih.govnih.gov These studies often measure a compound's ability to inhibit platelet aggregation induced by various agonists like adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid, collagen, and platelet-activating factor (PAF). nih.govnih.gov

Derivatives of 2-aminopyrimidine have been synthesized and evaluated for their ability to block platelet aggregation. nih.gov In these studies, some compounds showed acceptable activity against aggregation induced by arachidonic acid, while their effect against ADP-induced aggregation was less satisfactory. nih.gov The 2-aminopyrimidine structure is thought to be a simplified version of the active metabolites of established antiplatelet drugs. nih.gov

Similarly, a series of 2-amino-thiazole-4-acetamide derivatives were synthesized and tested for their antiplatelet effects. nih.gov Several of these compounds demonstrated potent inhibitory activity against aggregation induced by various factors, with some showing IC₅₀ values in the nanomolar to low micromolar range. nih.gov

Table 2: Antiplatelet Activity of Selected Thiazole (B1198619) and Pyrimidine (B1678525) Derivatives

| Compound Class | Inducer | Compound | IC₅₀ |

|---|---|---|---|

| 2-amino-thiazole-4-acetamide | ADP | 3e | 2.2 nM |

| 2-amino-thiazole-4-acetamide | Adrenaline | 3c | 2.8 nM |

| 2-amino-thiazole-4-acetamide | Platelet-Activating Factor | 3n | 0.2 µM |

| 2-amino-thiazole-4-acetamide | Collagen | 3a | < 10 µM |

| 2-aminopyrimidine | Arachidonic Acid | Ia | 36.75 µM |

| 2-aminopyrimidine | Arachidonic Acid | Ib | 72.4 µM |

Data compiled from studies on thiazole nih.gov and pyrimidine nih.gov derivatives.

Application in Prodrug Design and Development for Enhanced Pharmacological Profiles

Prodrug design is a well-established strategy to overcome undesirable pharmaceutical properties of a drug, such as poor bioavailability, lack of site-specificity, or chemical instability. nih.govijper.org The use of amino acids as promoieties—temporary chemical groups that are removed in vivo to release the active drug—is a particularly attractive approach. ijper.orgnih.gov

The structure of this compound makes its core amino acid framework highly suitable for use in prodrug design. Amino acids offer several advantages as promoieties:

They are non-toxic dietary components. ijper.org

They provide significant structural diversity, allowing for fine-tuning of physicochemical properties. ijper.org

They can be used to target specific carrier proteins, such as the human peptide transporter 1 (hPEPT1), to enhance intestinal absorption and oral bioavailability. nih.govnih.gov

They can offer gastroprotective benefits and may possess intrinsic anti-inflammatory activity. ijper.org

This strategy has been effectively employed in the development of antiviral therapies. nih.gov For instance, amino acid promoieties are used to mask the negatively charged phosphonate (B1237965) group of acyclic nucleoside phosphonate (ANP) antivirals. nih.gov This masking neutralizes the charge, facilitating better cell membrane penetration and absorption. Once absorbed, cellular enzymes cleave the amino acid promoiety, releasing the active antiviral agent inside the target cell. nih.gov This targeted approach can significantly improve a drug's pharmacokinetic profile, turning a poorly absorbed parent drug into a clinically effective oral medication. nih.govnih.gov

Advanced Research Questions and Future Directions in Methyl 2 Amino 2 Phenylpropanoate Research

Strategies for Resolving Discrepancies and Complexities in Spectroscopic Data

The structural elucidation of Methyl 2-amino-2-phenylpropanoate and its derivatives can present significant challenges. The quaternary α-carbon and the potential for stereoisomerism can lead to complex and sometimes ambiguous spectroscopic data. Future research should focus on developing robust strategies to overcome these hurdles.

A primary area of focus is the application of advanced and hyphenated spectroscopic techniques. actascientific.comacorn.works While standard one-dimensional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational, they may not be sufficient for unequivocal characterization. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide crucial connectivity information, helping to piece together the molecular puzzle. numberanalytics.com Furthermore, the use of hyphenated techniques like Liquid Chromatography-NMR (LC-NMR) and LC-MS can provide real-time spectroscopic data of separated isomers and impurities, offering a clearer picture of the sample's composition. nih.govajpaonline.comnumberanalytics.com

Another strategy involves computational chemistry. Ab initio and Density Functional Theory (DFT) calculations can be employed to predict the NMR and vibrational spectra of possible isomers. acs.org By comparing these theoretical spectra with experimental data, researchers can gain greater confidence in their structural assignments. This is particularly valuable when dealing with novel derivatives where reference data is unavailable.

Finally, the development of standardized reporting protocols for the spectroscopic data of such complex molecules would be beneficial. This would ensure that data is comparable across different studies and laboratories, helping to identify and resolve discrepancies more efficiently.

Exploration of Novel Asymmetric Synthesis Routes and Catalytic Systems for Scalable Production

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the development of efficient and scalable asymmetric syntheses of this compound is of paramount importance. While several methods exist for the synthesis of α,α-disubstituted amino acids, many are not amenable to large-scale production or suffer from limitations in substrate scope and enantioselectivity. acs.orgrsc.org

Future research should explore novel catalytic systems that can facilitate the enantioselective synthesis of this compound. This includes the development of new chiral catalysts, such as organocatalysts, transition-metal complexes, and biocatalysts. fau.deacs.org For instance, phase-transfer catalysis combined with chiral Brønsted acids has shown promise in the asymmetric synthesis of related quaternary α-amino esters. chemrxiv.org

Biocatalysis, in particular, offers a green and highly selective alternative to traditional chemical methods. nih.gov The use of enzymes, such as amine transaminases or engineered enzymes, could enable the direct and enantioselective amination of a suitable precursor to yield the desired product. acs.orgnih.gov The directed evolution of enzymes could further enhance their activity, stability, and selectivity for the synthesis of this compound.

Furthermore, the development of continuous flow processes for the synthesis and purification of this compound could significantly improve scalability and reduce production costs. Flow chemistry offers enhanced control over reaction parameters, leading to higher yields and purities.

Elucidation of Comprehensive Biological Interaction Mechanisms at the Molecular Level

Understanding how this compound interacts with biological systems at the molecular level is crucial for its potential development as a therapeutic agent or a tool for chemical biology. researchgate.net Given its structural similarity to phenylalanine, it is plausible that it may interact with targets of this natural amino acid.

Computational modeling and molecular docking studies can be powerful tools to predict potential binding partners and to understand the binding modes of the different enantiomers of this compound. nih.govacs.org These in silico studies can guide the design of in vitro and in vivo experiments to validate these interactions. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of these interactions.

Investigating the impact of this unnatural amino acid on peptide structure and function is another important avenue. The incorporation of α,α-disubstituted amino acids like this compound into peptides can induce specific secondary structures, such as helices or turns, due to the Thorpe-Ingold effect. nih.govresearchgate.net This can enhance the peptide's stability against proteolysis and improve its pharmacokinetic properties. Future research should focus on synthesizing peptides containing this amino acid and studying their conformational preferences using techniques like circular dichroism (CD) and NMR spectroscopy.

Moreover, elucidating the downstream effects of its interaction with biological targets is essential. This includes studying its impact on signaling pathways, gene expression, and metabolic processes. Such studies will provide a comprehensive understanding of its mechanism of action and potential therapeutic applications. nih.gov

Development of Advanced Analytical Techniques for Enhanced Purity and Stereochemical Control

The purity and stereochemical integrity of this compound are critical for its use in research and potential applications. Therefore, the development of advanced analytical techniques for its analysis is a key research direction.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used method for the enantiomeric separation of chiral compounds. yakhak.orgresearchgate.net Future research should focus on developing and evaluating new CSPs that offer improved resolution and selectivity for the enantiomers of this compound and its derivatives. nih.govnih.gov This includes polysaccharide-based CSPs and crown ether-based CSPs. researchgate.netnih.gov

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer significant advantages for the analysis of complex mixtures. actascientific.comnih.govajpaonline.comnumberanalytics.comasiapharmaceutics.info Techniques like LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for impurity profiling and the identification of byproducts from the synthesis. numberanalytics.com For thermolabile or polar compounds, HPLC-based methods are particularly suitable. actascientific.com

Furthermore, the development of quantitative methods for the determination of enantiomeric excess (ee) with high accuracy and precision is crucial. This may involve the validation of existing HPLC methods or the development of new methods using techniques like chiral capillary electrophoresis. researchgate.net

Interactive Data Table: Comparison of Analytical Techniques for Chiral Separation

| Analytical Technique | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, widely applicable, preparative scale possible. | Requires specific chiral columns, can be expensive. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High efficiency, fast analysis times. | Limited to volatile and thermally stable compounds. |

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in a chiral selector-containing buffer. | High efficiency, low sample and solvent consumption. | Lower loading capacity, sensitivity can be an issue. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra. | Provides direct spectroscopic evidence of enantiomers. | Can be complex to interpret, may require specialized reagents. |

Expanding the Scope of Derivatization for Novel Functional Compounds

The chemical structure of this compound provides multiple points for derivatization, including the amino group, the ester group, and the phenyl ring. Expanding the scope of these derivatizations can lead to the creation of novel functional compounds with a wide range of properties and applications.

Derivatization of the amino group, for instance by acylation or alkylation, can be used to synthesize peptide building blocks or to modulate the compound's biological activity. The synthesis of peptides containing this amino acid can lead to peptidomimetics with enhanced stability and specific conformations. nih.govresearchgate.netnih.gov

Modification of the ester group, for example through hydrolysis to the corresponding carboxylic acid or amidation, can alter the compound's polarity and its potential for hydrogen bonding. S(-)-2-amino-2-methyl-3-phenylpropanoic acid, the carboxylic acid derivative, has been investigated for its anti-inflammatory and antinociceptive activities. researchgate.net

Functionalization of the phenyl ring through electrophilic aromatic substitution can introduce a variety of substituents, each potentially imparting unique properties to the molecule. For example, the introduction of electron-donating or electron-withdrawing groups can influence the compound's electronic properties and its interactions with biological targets, a principle explored in the Hammett equation. wikipedia.org

The synthesis of these derivatives will require the development of robust and selective synthetic methodologies. The resulting library of compounds can then be screened for a variety of biological activities, including as enzyme inhibitors, receptor ligands, or antimicrobial agents. medchemexpress.com This systematic exploration of the chemical space around this compound holds significant promise for the discovery of new lead compounds in drug discovery and for the development of novel materials.

常见问题

Q. What are the common synthetic routes for Methyl 2-amino-2-phenylpropanoate, and what catalysts are typically employed?

this compound is synthesized via esterification or amidation reactions. A standard approach involves reacting 2-amino-2-phenylpropanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate amide bond formation in related compounds . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent hydrolysis or racemization.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ester moiety (δ ~3.6–3.8 ppm for methyl ester) and aromatic protons (δ ~7.2–7.5 ppm).

- IR Spectroscopy : Stretching frequencies for ester C=O (~1740 cm⁻¹) and NH₂ (~3350 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Purity is assessed via HPLC with UV detection, often using C18 columns and acetonitrile/water gradients .

Q. What safety precautions are required when handling this compound?

Refer to safety data sheets (SDS) for hazards:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in a cool, dry place away from oxidizers.

- In case of exposure, rinse affected areas with water and seek medical advice for persistent irritation .

Advanced Research Questions